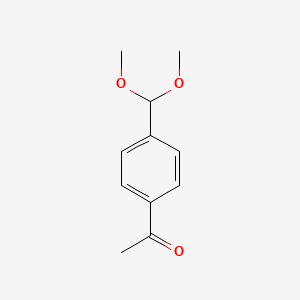![molecular formula C34H22N4 B13928596 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl CAS No. 1469997-91-8](/img/structure/B13928596.png)
3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl is a complex organic compound that belongs to the class of indole derivatives. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole
Preparation Methods
The synthesis of 3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl involves complex chemical reactions. One efficient method is the catalyst-free C–N coupling reaction, which has been used to synthesize similar compounds . This method involves the use of specific catalysts like Mo(CO)6 for oxidation processes and the formation of hydroxamic acids from specific precursors in aqueous solutions at neutral pH. Another method involves the acid-catalyzed three-component reaction, demonstrating the synthesis of pyrido- and pyrimido-indoles from ethyl 2-amino-1H-indole-3-carboxylates.
Chemical Reactions Analysis
3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include Rh/Cu-catalyzed synthesis, which demonstrates the cleavage and formation of multiple bonds in one-pot reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the formation of complex molecular structures.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the synthesis of various natural products and bioactive compounds. In biology, it has been studied for its potential neuroprotective properties and its ability to interact with neurotransmitters and receptors in the brain. In medicine, it has shown promise as a potential candidate for the development of new sedatives and anti-anxiety agents due to its ability to modulate GABA receptors. Additionally, it has been explored for its anti-tumor, anti-viral, and anti-parasitic activities. In industry, its optical properties, such as fluorescence, make it valuable for use in bioimaging and the study of molecular interactions with DNA and other biological targets.
Mechanism of Action
The mechanism of action of 3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, its neuroprotective potential is linked to its ability to inhibit enzymes that lead to neurodegeneration. It also interacts with GABA receptors, which play a crucial role in regulating neuronal excitability. In anti-tumor research, it interferes with DNA replication and cell cycle progression, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl can be compared with other indole derivatives such as 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid . While both compounds share a similar indole backbone, 3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional stability and potential for complex molecular interactions . Other similar compounds include 2,6-bis(9-H-pyrido[2,3-b]indol-9-yl)pyridine and 9,9′,9′′-(pyridine-2,4,6-triyl)tris(9-H-pyrido[2,3-b]indole), which are synthesized through similar C–N coupling reactions .
Properties
CAS No. |
1469997-91-8 |
|---|---|
Molecular Formula |
C34H22N4 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
9-[3-(3-pyrido[2,3-b]indol-9-ylphenyl)phenyl]pyrido[2,3-b]indole |
InChI |
InChI=1S/C34H22N4/c1-3-17-31-27(13-1)29-15-7-19-35-33(29)37(31)25-11-5-9-23(21-25)24-10-6-12-26(22-24)38-32-18-4-2-14-28(32)30-16-8-20-36-34(30)38/h1-22H |
InChI Key |
WDYNTQPSXSXBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=C6N=CC=C8)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


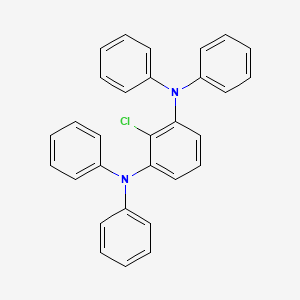
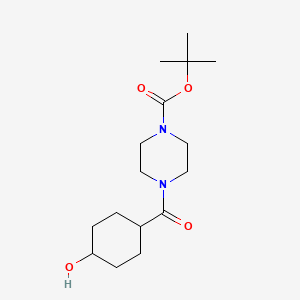
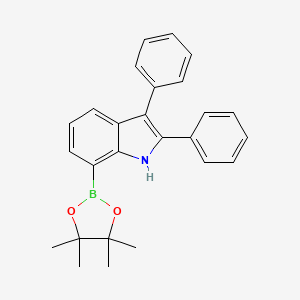
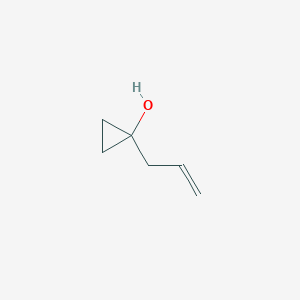

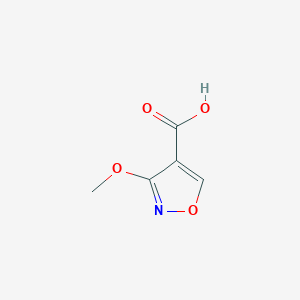
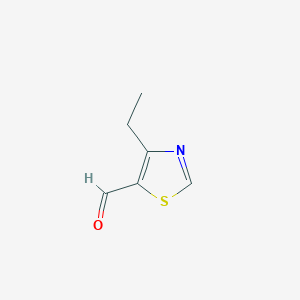
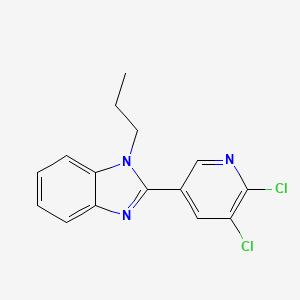

![[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B13928574.png)
![1-(2,3-dihydro-2,2-dimethyl-1,4-dioxino[2,3-b]pyridin-7-yl)Ethanone](/img/structure/B13928581.png)

![Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate](/img/structure/B13928585.png)
